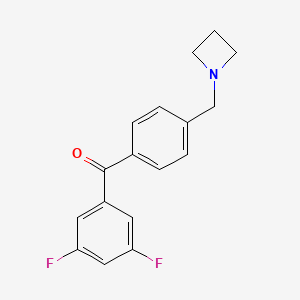

4'-Azetidinomethyl-3,5-difluorobenzophenone

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its molecular formula and systematic nomenclature. The compound bears the molecular formula C₁₇H₁₅F₂NO with a molecular weight of 287.3 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is [4-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone, which precisely describes the structural arrangement of its constituent elements. The compound is registered under the Chemical Abstracts Service number 898757-07-8, providing a unique identifier for this specific molecular structure.

The nomenclature of this compound reflects its hybrid nature, incorporating descriptive elements that identify both the benzophenone core and the azetidine substituent. The term "azetidinomethyl" indicates the presence of an azetidine ring connected through a methylene bridge, while "3,5-difluorobenzophenone" specifies the positions of fluorine substitution on the benzophenone framework. This systematic naming convention allows for precise identification and differentiation from closely related structural analogs that may bear different substitution patterns or ring systems.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F, which provides a linear description of the molecular connectivity. The International Chemical Identifier key VAMXUTJJGCSMSX-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound within chemical databases. These various notation systems collectively provide comprehensive documentation of the compound's chemical identity across different platforms and applications.

Historical Development in Heterocyclic Chemistry

The development of this compound occurs within the broader historical context of heterocyclic chemistry advancement, particularly in the realm of four-membered nitrogen-containing rings. Azetidines, the core heterocyclic component of this compound, represent one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry. The reactivity of azetidines is fundamentally driven by considerable ring strain, estimated at approximately 25.4 kilocalories per mole, which positions these structures between the less stable aziridines (27.7 kilocalories per mole) and the significantly more stable pyrrolidines (5.4 kilocalories per mole).

The historical significance of azetidine chemistry has grown substantially in recent decades, with remarkable advances in both synthesis and reactivity applications being reported. The ring strain inherent in azetidines provides a highly attractive entry point for bond functionalization through nitrogen-carbon bond cleavage, while maintaining sufficient stability for practical handling and manipulation. This balance between reactivity and stability has made azetidines increasingly valuable in pharmaceutical research and development, where they serve as privileged motifs in drug discovery applications.

Benzophenone, the other major structural component, has an extensive history dating back to early organic chemistry research. Carl Graebe of the University of Königsberg described working with benzophenone in an early literature report from 1874, establishing its fundamental importance in aromatic ketone chemistry. Benzophenone is recognized as the simplest diaromatic ketone and serves as a widely used building block in organic chemistry, being the parent diarylketone. The compound occurs naturally in some fungi, fruits, and plants, including grapes, and has found applications ranging from perfume fixatives to photochemical initiators.

The convergence of azetidine and benzophenone chemistry in compounds like this compound represents a modern synthetic achievement that combines the unique properties of both structural motifs. The incorporation of fluorine substituents further reflects contemporary trends in medicinal chemistry, where fluorination is employed to enhance metabolic stability, modulate lipophilicity, and influence intermolecular interactions such as hydrogen bonding.

Position Within Azetidine-Benzophenone Hybrid Architectures

This compound occupies a distinctive position within the broader family of azetidine-benzophenone hybrid architectures, representing one of several possible structural variations that combine these two important pharmacophores. The specific substitution pattern observed in this compound, featuring fluorine atoms at the 3 and 5 positions of one benzene ring and the azetidine substituent at the 4' position of the other ring, creates a unique molecular geometry that distinguishes it from related compounds.

Within the family of related structures, several positional isomers exist that maintain the same molecular formula but differ in the placement of fluorine substituents. For example, 4'-Azetidinomethyl-3,4-difluorobenzophenone (CAS 898757-05-6) represents a closely related analog where the fluorine atoms occupy the 3 and 4 positions rather than the 3 and 5 positions. Similarly, 4'-Azetidinomethyl-2,4-difluorobenzophenone (CAS 898757-03-4) places the fluorine substituents at the 2 and 4 positions. These positional variations allow for systematic structure-activity relationship studies and provide insights into the influence of fluorine placement on molecular properties.

The azetidine-benzophenone hybrid architecture also extends to compounds with different halogen substitution patterns. Related structures include compounds with dichlorophenyl substituents, such as (4-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone and (4-(Azetidin-1-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone, which replace the fluorine atoms with chlorine substituents. Additionally, trifluorinated analogs exist, such as (4-(Azetidin-1-ylmethyl)phenyl)(3,4,5-trifluorophenyl)methanone, which incorporate an additional fluorine atom.

The molecular architecture of this compound can be analyzed in terms of its key structural components and their spatial relationships. The compound features a benzophenone core consisting of two phenyl rings connected through a carbonyl group, with the azetidine ring attached via a methylene bridge to the para position of one phenyl ring. The 3,5-difluorophenyl moiety provides a symmetrical substitution pattern that may influence both electronic properties and crystal packing behavior. The azetidine ring introduces a basic nitrogen center and conformational rigidity that can significantly impact biological activity and pharmacokinetic properties.

Data Summary Table

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMXUTJJGCSMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642828 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-07-8 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Routes

The most common industrial and laboratory methods for synthesizing difluorobenzophenones involve Friedel-Crafts acylation reactions. These methods are well-documented for 4,4'-difluorobenzophenone and can be adapted for 3,5-difluoro substitution patterns.

Method A: Reaction of fluorobenzene with fluorobenzoyl chloride in the presence of aluminum chloride and lithium chloride catalysts. This method yields difluorobenzophenone derivatives with high purity and yield but involves expensive fluorobenzoyl chloride and generates aluminum-containing waste.

Method B: Friedel-Crafts acylation of fluorobenzene with phosgene catalyzed by boron trifluoride in hydrofluoric acid. This method is effective but requires handling hazardous reagents and corrosive media.

Method C: Friedel-Crafts acylation using 4-fluorotrichlorobenzyl derivatives with fluorobenzene, followed by hydrolysis to yield difluorobenzophenone. This route is cost-effective but suffers from poor selectivity and byproduct formation.

Alternative Synthetic Routes

Coupling of Fluorobenzene with Formaldehyde: Catalyzed by organic sulfonic acids, this method forms difluorodiphenylmethane isomers, which are then oxidized to difluorobenzophenones. This process operates under mild conditions (0–100 °C, atmospheric pressure) and produces water as the only stoichiometric byproduct, making it environmentally favorable.

Nucleophilic Aromatic Substitution (SNAr): This involves substitution of halides or nitro groups on aromatic rings with fluoride ions using phase transfer catalysts or potassium fluoride at elevated temperatures. However, this method has limited industrial application due to cost and side reactions.

Carbonylation of Fluorobenzene: Reaction of fluorobenzene with carbon monoxide and oxygen in the presence of noble metal catalysts in an autoclave can yield difluorobenzophenones, but this method is less common industrially.

Introduction of the Azetidinomethyl Group

The azetidinomethyl substituent at the 4'-position is typically introduced via nucleophilic substitution or reductive amination on a suitable benzophenone intermediate bearing a 4'-formyl or 4'-halomethyl group.

Reductive Amination: Starting from 4'-formyl-3,5-difluorobenzophenone, reaction with azetidine under reductive amination conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) can install the azetidinomethyl group.

Nucleophilic Substitution: If a 4'-halomethyl-3,5-difluorobenzophenone is available, azetidine can displace the halide under basic or neutral conditions to form the azetidinomethyl derivative.

These transformations require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1. Difluorobenzophenone core synthesis | Friedel-Crafts acylation of fluorobenzene with fluorobenzoyl chloride | Fluorobenzoyl chloride, AlCl3, LiCl | Anhydrous, room to elevated temp | High yield, good purity | Expensive reagents, aluminum waste |

| Friedel-Crafts acylation with phosgene | Phosgene, BF3, HF | Corrosive media, controlled temp | Effective for scale-up | Hazardous reagents, environmental concerns | |

| Coupling fluorobenzene with formaldehyde + oxidation | Fluorobenzene, formaldehyde, organic sulfonic acid, HNO3 | Mild temp (0–100 °C), atmospheric pressure | Environmentally friendly, mild conditions | Isomer mixture requires separation | |

| Nucleophilic aromatic substitution | Halide/nitro precursors, KF or tetramethylammonium fluoride | Elevated temp (150–200 °C) | Direct fluorination | Limited industrial use, side reactions | |

| 2. Azetidinomethyl group introduction | Reductive amination of 4'-formyl intermediate | Azetidine, reducing agent | Mild, controlled pH | High selectivity | Requires precursor synthesis |

| Nucleophilic substitution on 4'-halomethyl intermediate | Azetidine, base | Moderate temp | Straightforward | Halide precursor needed |

Research Findings and Notes

The coupling of fluorobenzene with formaldehyde catalyzed by organic sulfonic acids followed by oxidation with nitric acid is a notable method for synthesizing difluorobenzophenone isomers with minimal byproducts and mild conditions.

Friedel-Crafts acylation remains the dominant industrial method due to its high yield and product purity, despite environmental and cost drawbacks related to catalyst and reagent use.

The azetidinomethyl substituent is typically introduced post-benzophenone core synthesis, leveraging well-established amination chemistry.

Purification of isomeric mixtures, especially from coupling/formaldehyde routes, requires recrystallization or chromatographic techniques to isolate the desired 3,5-difluoro isomer.

Environmental considerations are increasingly important; methods minimizing hazardous reagents and waste are preferred in modern synthesis.

Chemical Reactions Analysis

4’-Azetidinomethyl-3,5-difluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Azetidinomethyl-3,5-difluorobenzophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs that target specific molecular pathways.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3,5-difluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and fluorine atoms contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Fluorine vs.

- Azetidinomethyl Group: The azetidine ring introduces conformational rigidity and basicity (pKa ~8.5–9.5 for azetidine derivatives), which may improve solubility in acidic environments compared to non-amine-containing analogs like 4'-chloro-3'-fluoroacetophenone .

Limitations in Current Data

Direct experimental data (e.g., crystallography, bioactivity) for this compound are absent in the provided evidence. Inferences are drawn from structurally related compounds, highlighting the need for targeted studies to validate its properties .

Biological Activity

4'-Azetidinomethyl-3,5-difluorobenzophenone is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Benzophenone Core : The initial step is achieved through a Friedel-Crafts acylation reaction using benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Introduction of Fluorine Atoms : Fluorine atoms are introduced at the 3 and 5 positions via electrophilic fluorination with reagents such as Selectfluor.

- Attachment of the Azetidine Ring : The final step involves the attachment of the azetidine ring to the benzophenone core, completing the synthesis process.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring and fluorine substituents enhance its binding affinity and specificity towards various enzymes and receptors. This interaction can modulate protein activity, leading to diverse biological effects. The exact pathways depend on the target proteins involved .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structural features can exhibit antimicrobial properties. The presence of fluorine may enhance this activity by increasing lipophilicity and membrane permeability.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through specific molecular interactions.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Azetidinomethyl-3,5-dichlorobenzophenone | Chlorine instead of fluorine | Different reactivity; potential for varied biological effects |

| 4'-Azetidinomethyl-3,5-dibromobenzophenone | Bromine substituents | Varies in antimicrobial efficacy |

| 4'-Azetidinomethyl-3,5-dimethylbenzophenone | Methyl groups | Altered pharmacokinetics and activity |

The unique presence of fluorine atoms in this compound significantly influences its chemical reactivity and biological properties compared to other halogenated derivatives.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various fields:

- Pharmaceutical Development : Investigations into its use as a lead compound for developing new drugs targeting specific diseases have shown promising results. For instance, its efficacy in inhibiting certain cancer cell lines has been documented.

- Biological System Interaction Studies : Research focusing on how this compound interacts with cellular components has revealed insights into its mechanism of action, particularly regarding enzyme inhibition and receptor modulation .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4'-Azetidinomethyl-3,5-difluorobenzophenone?

Answer:

A four-step synthesis protocol can be adapted from analogous benzophenone derivatives (e.g., difluorobenzoate esters) :

Nucleophilic substitution : React 3,5-difluorobenzoyl chloride with azetidinemethanol under SN2 conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates.

Characterization : Confirm intermediate structures via and , referencing coupling constants for fluorine atoms.

Final coupling : Employ Friedel-Crafts acylation or Ullmann-type coupling to introduce the azetidinomethyl group.

Key validation : X-ray crystallography (as in ) ensures stereochemical fidelity.

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:

Use a combination of:

- Spectroscopy : (chemical shifts for aromatic protons: δ 7.2–8.1 ppm) and (split signals due to coupling with adjacent protons) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>97% by area normalization) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~318.1 g/mol) .

Advanced: How can contradictory spectral data (e.g., unexpected 19F NMR^{19} \text{F NMR}19F NMR splitting) be resolved?

Answer:

Contradictions may arise from dynamic effects or crystallographic disorder:

Variable-temperature NMR : Assess line broadening or splitting changes to identify rotational barriers (e.g., hindered azetidine ring rotation) .

DFT calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p) basis set) to validate assignments .

Crystallographic refinement : Analyze anisotropic displacement parameters to detect disorder in the azetidinomethyl group .

Advanced: What computational approaches predict the compound’s reactivity in cross-coupling reactions?

Answer:

- DFT-based mechanistic studies : Calculate transition-state energies for Suzuki-Miyaura coupling using the azetidinomethyl group as a directing moiety .

- Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps (e.g., fluorine substituents lower LUMO energy, enhancing electrophilicity) .

- Solvent effects : Use COSMO-RS simulations to model solvation-free energies in polar aprotic solvents (e.g., DMF, THF) .

Basic: How to determine the solubility profile of this compound for formulation studies?

Answer:

- Hansen solubility parameters : Test solubility in solvents spanning polarity ranges (e.g., ethanol, DCM, toluene) .

- Phase diagrams : Construct ternary diagrams with co-solvents (e.g., PEG-400/water) to identify optimal solubilization conditions .

- UV-Vis spectroscopy : Quantify saturation concentration via absorbance at λmax ~260 nm (aromatic π→π) .

Advanced: What strategies mitigate photodegradation during photophysical studies?

Answer:

- Light-exposure controls : Use quartz cuvettes with UV cutoff filters (λ > 300 nm) to minimize photoinduced C-F bond cleavage .

- Stabilizers : Add 0.1% w/v ascorbic acid to quench reactive oxygen species .

- Time-resolved spectroscopy : Monitor decay kinetics via transient absorption to identify degradation pathways .

Basic: What purification techniques are effective for removing azetidine byproducts?

Answer:

- Acid-base extraction : Utilize the basicity of azetidine (pKa ~9.5) by washing crude product with dilute HCl (pH 3–4) .

- Recrystallization : Use ethanol/water (7:3 v/v) to exploit differential solubility of the target compound vs. azetidine derivatives .

Advanced: How to analyze the compound’s stability under thermal stress?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (expected >200°C for benzophenones) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolyzed azetidine) .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions?

Answer:

- Electron-density mapping : Fluorine’s strong electron-withdrawing effect directs electrophiles to the azetidinomethyl-substituted ring .

- Kinetic isotope effects (KIE) : Compare in deutero-labeled analogs to confirm rate-determining steps .

Basic: What are the compound’s potential applications in materials science?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.